molecular formula C13H23N3O5S B3276317 p-Amino-N-(2-diethylaminoethyl)benzamide sulfate CAS No. 63887-34-3

p-Amino-N-(2-diethylaminoethyl)benzamide sulfate

Cat. No.: B3276317
CAS No.: 63887-34-3
M. Wt: 333.41 g/mol
InChI Key: YPKXIQOEOPDWBK-UHFFFAOYSA-N
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Description

P-Amino-N-(2-diethylaminoethyl)benzamide sulfate, also known as 4-AMINO-N-(2-(DIETHYLAMINO)ETHYL)BENZAMIDE SULFATE, is a chemical compound with the linear formula C13H23N3O5S . It has a molecular weight of 333.409 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of the compound involves the reaction between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature . The reaction yields the title compound, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H23N3O5S . Further details about the molecular structure are not available from the search results.

Safety and Hazards

The safety data sheet for a related compound, procainamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Properties

CAS No.

63887-34-3

Molecular Formula

C13H23N3O5S

Molecular Weight

333.41 g/mol

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide;sulfuric acid

InChI

InChI=1S/C13H21N3O.H2O4S/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;1-5(2,3)4/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);(H2,1,2,3,4)

InChI Key

YPKXIQOEOPDWBK-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-]

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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